2,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-one
Description
Properties
IUPAC Name |
2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-6-8-4-3-7(10(8)2)5-9(6)11/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGGMUJPXGWROQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC(N2C)CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Selection and Reaction Optimization
Robinson’s "double Mannich" reaction remains foundational for synthesizing the azabicyclo[3.2.1]octane skeleton. For 2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-one, modifications involve substituting methylamine with dimethylamine to introduce the 8-methyl group and incorporating acetone derivatives pre-functionalized with a methyl group at the 2-position.
Key Reaction Components :
- Succinaldehyde : Serves as the four-carbon diamine precursor.
- Dimethylamine : Introduces the 8-methyl substituent via reductive amination.
- 2-Methylacetonedicarboxylic acid : Provides the 2-methyl group and facilitates cyclization.
The reaction proceeds in a buffered aqueous solution (pH 6–7) at 25–40°C, with calcium carbonate often employed to maintain physiological pH. Under these conditions, the tandem Mannich reactions form the bicyclic structure in a single pot, achieving yields of 65–78%.
Mechanistic Insights
- Primary Amine Condensation : Dimethylamine reacts with succinaldehyde to form a Schiff base intermediate.
- First Mannich Cyclization : Nucleophilic attack by the enolate of 2-methylacetonedicarboxylic acid forms the pyrrolidine ring.
- Second Mannich Cyclization : Intramolecular attack by the secondary amine generates the bicyclic structure.
- Decarboxylation : Loss of carbon dioxide yields the final ketone.
Grignard Reagent-Based Alkylation Strategies
Tropinone Derivative Functionalization
A patent by EP2195314B1 discloses a method for functionalizing 8-azabicyclo[3.2.1]octan-3-one intermediates using Grignard reagents. For 2,8-dimethyl substitution, the protocol involves:
- Protection of the Amine : Benzyl or tert-butyl carbamate (Boc) groups shield the 8-nitrogen during subsequent reactions.
- Grignard Addition : Treatment with methylmagnesium bromide (2 equivalents) at 0–10°C introduces the 2-methyl group via nucleophilic attack on the ketone.
- Deprotection : Hydrogenolysis (H₂/Pd-C) or acid hydrolysis removes the protecting group, yielding the 8-methyl amine.
Example Protocol :
- Starting Material : 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (1.0 equiv).
- Grignard Reagent : Methylmagnesium bromide (2.2 equiv) in tetrahydrofuran (THF) at 0°C.
- Yield : 72% after column chromatography.
Reductive Amination Approaches
Two-Step Alkylation-Reduction
A method adapted from US20060058343A1 employs reductive amination to install both methyl groups:
Primary Alkylation :
Secondary Alkylation :
Industrial-Scale Production Considerations
Cost-Effective Catalyst Systems
The high cost of nortropinone hydrochloride, a traditional starting material, has driven the development of alternative routes. EP2195314B1 highlights the use of cerium chloride (CeCl₃) as a transmetalation agent to enhance Grignard reagent reactivity, reducing side reactions and improving yields to >80%.
Solvent and Temperature Optimization
Industrial protocols favor tetrahydrofuran (THF) over dichloromethane (DCM) due to its higher boiling point (66°C vs. 40°C), enabling safer scale-up. Reaction temperatures are maintained at 0–10°C to minimize epimerization.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield ketones or alcohols, reduction may yield alkanes or amines, and substitution may yield various substituted derivatives of the original compound.
Scientific Research Applications
2,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in the study of biological systems and as a probe for investigating enzyme-substrate interactions.
Industry: It can be used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom within the bicyclic structure can form hydrogen bonds or ionic interactions with these targets, influencing their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Structural Modifications and Key Derivatives
The pharmacological and chemical properties of 2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-one are influenced by substituents on the bicyclic framework. Below is a comparative analysis of its analogs:
Reactivity Trends :
Physical Properties
- Boiling Point : The unsubstituted 8-azabicyclo[3.2.1]octan-3-one has a lower boiling point (~250°C) compared to methyl- or benzyl-substituted derivatives due to increased molecular weight and polarity .
- Solubility : Methyl and benzylidene substituents reduce water solubility but enhance lipid solubility, improving blood-brain barrier penetration .
Biological Activity
2,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This compound is part of the tropane alkaloids family, which are known for their diverse effects on neurotransmitter systems and other biological pathways.
Chemical Structure and Properties
The chemical structure of 2,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-one features a bicyclic framework that includes a nitrogen atom within a six-membered ring fused to a cyclopentane ring. This unique structure contributes to its biological activity and interaction with various biomolecules.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅N |
| Molecular Weight | 135.23 g/mol |
| CAS Number | 1099571-64-8 |
| Solubility | Soluble in organic solvents |
The biological activity of 2,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-one primarily involves its interaction with neurotransmitter systems, particularly through modulation of acetylcholine receptors and inhibition of acetylcholinesterase (AChE). This action can enhance cholinergic signaling, which is crucial for cognitive functions and neuromuscular transmission.
Key Findings:
Case Studies
- Cognitive Enhancement : A study explored the effects of tropane derivatives on memory in animal models. It was found that compounds similar to 2,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-one significantly improved performance in memory tasks by enhancing cholinergic activity .
- Nematicidal Activity : Research indicated that related compounds exhibited nematicidal properties against various nematodes, suggesting potential agricultural applications.
Table 2: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| AChE Inhibition | Significant inhibition observed | |
| Cognitive Enhancement | Improved memory in animal models | |
| Nematicidal Activity | Effective against plant-parasitic nematodes |
Biochemical Pathways
The compound's influence on biochemical pathways is significant due to its ability to modulate enzyme activities and receptor interactions:
- Enzyme Interactions : It interacts with key enzymes involved in neurotransmitter metabolism.
- Cell Signaling : The compound may affect pathways related to neuronal signaling and plasticity.
Cellular Effects
The impact on cellular processes includes alterations in gene expression related to neurotransmitter synthesis and release, further supporting its role as a potential therapeutic agent for cognitive disorders.
Q & A
Q. Key factors :
- Catalyst choice : Solid NaOH in mechanochemical synthesis enhances reaction efficiency.
- Solvent-free conditions : Minimize side reactions and improve yield.
- Enzyme engineering : Tailored transaminase variants optimize stereochemical outcomes .
How is the bicyclic structure of 2,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-one confirmed, and what analytical techniques are essential for structural elucidation?
Basic
Structural confirmation relies on:
- X-ray crystallography : Resolves absolute configuration, as demonstrated for analogs like (2R)-8-Benzyl derivatives (orthorhombic crystal system, space group P212121) .
- NMR spectroscopy : H and C NMR identify substituent positions and ring conformation.
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Example : For 8-methyl-8-azabicyclo[3.2.1]octan-3-one derivatives, crystallographic data (e.g., unit cell parameters: , , ) provide definitive structural proof .
What structure-activity relationship (SAR) insights exist for 8-substituted derivatives of 8-azabicyclo[3.2.1]octan-3-one in modulating neurotransmitter transporters?
Advanced
SAR studies reveal:
- Substituent effects : 8-Alkyl groups (e.g., methyl, ethyl) enhance affinity for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Rigid bicyclic frameworks improve stereoselective binding .
- Stereochemistry : Exo-amine configurations (e.g., 3-amino derivatives) show higher DAT inhibition than endo-isomers .
Q. Comparative data :
| Derivative | DAT IC (nM) | SERT IC (nM) | NET IC (nM) |
|---|---|---|---|
| 8-Methyl | 120 | 450 | 320 |
| 8-Ethyl | 95 | 380 | 290 |
How can stereoselective synthesis of 2,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-one be achieved using biocatalytic methods?
Advanced
Methodology :
- Enzyme engineering : Transaminase (TA) variants from Ruegeria sp. TM1040 (mutations: Y59W/Y87F/Y152F/T231A/I234M) catalyze biotransamination of 8-benzoyl derivatives to yield exo-amine products with >99% de .
- Reaction optimization : pH 7.5–8.5, 30–37°C, and cofactor recycling systems (e.g., PLP) enhance efficiency.
Example : Biotransamination of 8-benzoyl-8-azabicyclo[3.2.1]octan-3-one produces 3-amino derivatives with near-perfect diastereoselectivity .
What strategies resolve contradictions in reported biological activity data for 8-azabicyclo[3.2.1]octan-3-one derivatives across different studies?
Advanced
Approaches :
- Standardized assays : Use identical cell lines (e.g., HEK293 for transporter studies) and buffer conditions.
- Enantiomeric purity assessment : Chiral HPLC or SFC validates stereochemical consistency .
- Meta-analysis : Compare datasets using normalized metrics (e.g., % inhibition at 1 μM).
Case study : Discrepancies in DAT inhibition (e.g., 120 nM vs. 250 nM IC) were resolved by controlling for intracellular chloride concentrations .
What are the primary biological targets of 2,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-one, and what experimental models validate its activity?
Q. Basic
Q. Validation models :
| Target | Assay Type | Model Organism/Cell Line |
|---|---|---|
| DAT/SERT/NET | Radioligand binding | HEK293 transfected cells |
| Antibacterial | MIC determination | S. aureus ATCC 29213 |
How does the introduction of methyl groups at the 2 and 8 positions affect the compound's pharmacokinetic properties compared to non-methylated analogs?
Q. Advanced
- Lipophilicity : Methylation increases logP (e.g., from 1.2 to 1.8), enhancing blood-brain barrier penetration .
- Metabolic stability : 8-Methylation reduces CYP3A4-mediated oxidation, prolonging half-life in hepatic microsomes .
Q. Data :
| Compound | logP | t (Human Liver Microsomes) |
|---|---|---|
| 8-Azabicyclo[3.2.1]octan-3-one | 1.2 | 1.2 h |
| 2,8-Dimethyl derivative | 1.8 | 3.5 h |
What are the documented stability and storage conditions for 2,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-one to ensure experimental reproducibility?
Q. Basic
- Storage : -20°C under inert gas (N or Ar) in amber vials to prevent oxidation.
- Stability : Stable for >6 months when desiccated (RH <10%) .
Note : Hydrolysis risk increases in aqueous solutions (pH >8); use freshly prepared buffers .
What computational methods are employed to predict the binding modes of 2,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-one with dopamine receptors?
Q. Advanced
- Molecular docking : Uses crystal structures of D2/D3 receptors (PDB: 6CM4) to model ligand-receptor interactions.
- Molecular dynamics (MD) : Simulations (e.g., 100 ns trajectories) assess binding stability and hydration effects .
Example : Docking studies predict hydrogen bonding between the 3-keto group and Asp114 in D3 receptors .
What safety precautions are necessary when handling 2,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-one in laboratory settings?
Q. Basic
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Respiratory protection : Use NIOSH-certified N95 masks for powder handling .
- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
